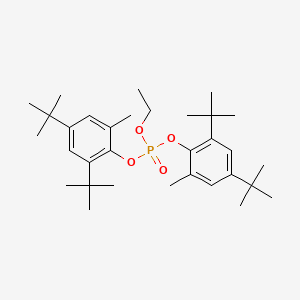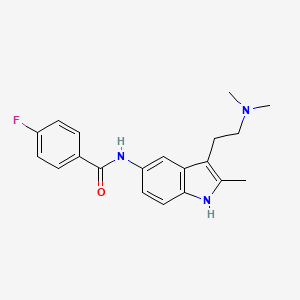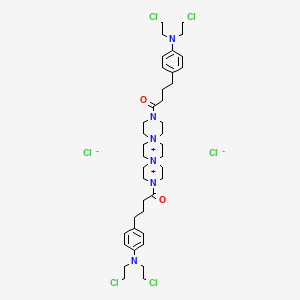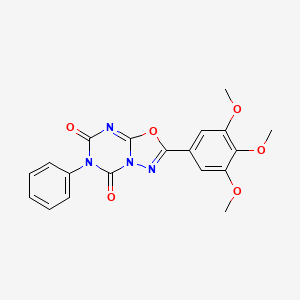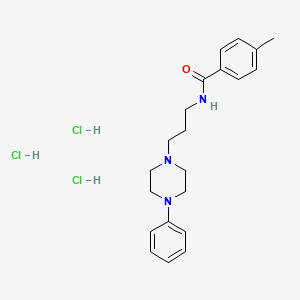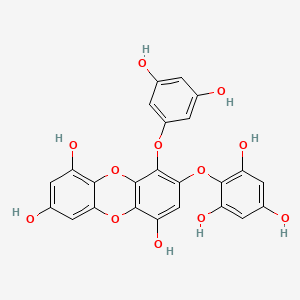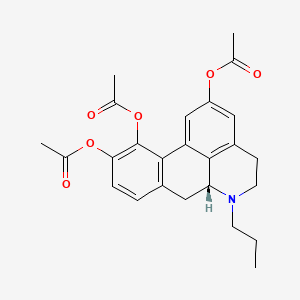
Phenol, 4-(2-(4-(2,3-dimethylphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-(2-(4-(2,3-dimethylphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, monohydrochloride is a complex organic compound with a unique structure. It is characterized by the presence of a phenol group, a piperazine ring, and several alkyl and aryl substituents. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(2-(4-(2,3-dimethylphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, monohydrochloride typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the phenol group and other substituents. Common reagents used in these reactions include alkyl halides, phenols, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4-(2-(4-(2,3-dimethylphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove oxygen-containing groups or to alter the oxidation state of certain atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
Phenol, 4-(2-(4-(2,3-dimethylphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, monohydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It may be used in the development of new materials, coatings, and other industrial applications due to its chemical properties.
Mecanismo De Acción
The mechanism of action of Phenol, 4-(2-(4-(2,3-dimethylphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The phenol group can interact with enzymes and receptors, while the piperazine ring may modulate neurotransmitter activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2-ethyl-4,5-dimethyl-: This compound shares a similar phenol structure but lacks the piperazine ring and other substituents.
3-Phenylphenol: Another phenol derivative with different substituents, leading to distinct chemical and biological properties.
Uniqueness
Phenol, 4-(2-(4-(2,3-dimethylphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, monohydrochloride is unique due to its combination of a phenol group, a piperazine ring, and multiple alkyl and aryl substituents. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Propiedades
Número CAS |
103840-40-0 |
|---|---|
Fórmula molecular |
C24H35ClN2O2 |
Peso molecular |
419.0 g/mol |
Nombre IUPAC |
4-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethoxy]-2-methyl-5-propan-2-ylphenol;hydrochloride |
InChI |
InChI=1S/C24H34N2O2.ClH/c1-17(2)21-16-23(27)19(4)15-24(21)28-14-13-25-9-11-26(12-10-25)22-8-6-7-18(3)20(22)5;/h6-8,15-17,27H,9-14H2,1-5H3;1H |
Clave InChI |
HNXNDXBYVLXIOH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N2CCN(CC2)CCOC3=C(C=C(C(=C3)C)O)C(C)C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




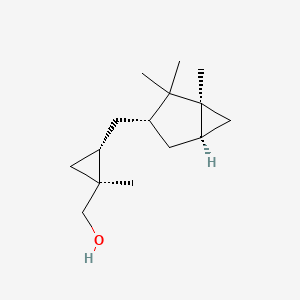

![2-Naphthalenesulfonic acid, 8-amino-5-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt](/img/structure/B12766790.png)
